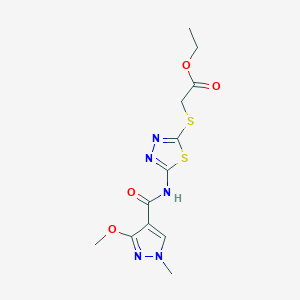
N-(2-Methylpropyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)benzenesulfonohydrazide is a chemical compound with the CAS Number: 2375271-53-5 . It has a molecular weight of 228.32 and its IUPAC name is N-isobutylbenzenesulfonohydrazide . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H16N2O2S/c1-9(2)8-12(11)15(13,14)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)benzenesulfonohydrazide is not well understood. However, it is believed that the compound functions as a hydrazine derivative, which can react with various functional groups such as carbonyl, carboxyl, and amino groups. The compound may also act as a nucleophile in organic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to possess antifungal, antibacterial, and antitumor activities. Moreover, it has been shown to have anti-inflammatory and analgesic effects. The compound has also been reported to have a significant effect on the central nervous system, including sedative and hypnotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Methylpropyl)benzenesulfonohydrazide in lab experiments is its high purity and stability. The compound is readily available, and its synthesis method is relatively simple. However, one of the limitations of using the compound is its potential toxicity. The compound should be handled with care, and proper safety measures should be taken during its use.
Zukünftige Richtungen
There are several future directions for the use of N-(2-Methylpropyl)benzenesulfonohydrazide in scientific research. One of the areas of interest is the development of new pharmaceuticals using the compound as a starting material. Another area of interest is the investigation of the compound's mechanism of action and its potential use in organic reactions. Furthermore, the compound's potential as a corrosion inhibitor in the petroleum industry and its use in the synthesis of new materials such as polymers and surfactants should also be explored.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method is relatively simple, and the compound has been used for various purposes, including as a reagent in organic synthesis, as a corrosion inhibitor, and as a pharmaceutical intermediate. The compound has various biochemical and physiological effects, and its potential as a starting material for the development of new pharmaceuticals should be explored in the future.
Synthesemethoden
N-(2-Methylpropyl)benzenesulfonohydrazide can be synthesized using different methods. One of the most commonly used methods is the reaction of benzenesulfonyl hydrazide with 2-methylpropanal in the presence of a catalyst such as sodium acetate. The reaction takes place in anhydrous ethanol at room temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)benzenesulfonohydrazide has been extensively used in scientific research. It has been used as a reagent in organic synthesis to prepare various compounds such as sulfonamides, sulfonylureas, and sulfonylhydrazides. It has also been used as a corrosion inhibitor in the petroleum industry to protect metal surfaces from corrosion. Moreover, it has been used as a pharmaceutical intermediate in the synthesis of drugs such as antitubercular agents, antifungal agents, and anticonvulsants.
Safety and Hazards
The safety information for N-(2-Methylpropyl)benzenesulfonohydrazide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9(2)8-12(11)15(13,14)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQVVJOTYGSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)





![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)



![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)